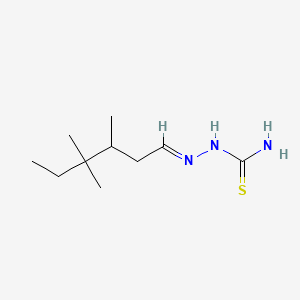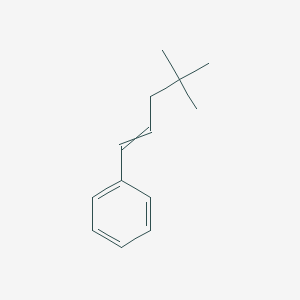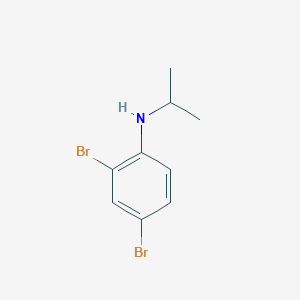![molecular formula C17H25B B14493125 9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane CAS No. 65481-78-9](/img/structure/B14493125.png)
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane is a boron-containing organic compound widely used in organic synthesis. It is known for its ability to catalyze hydroboration reactions, making it a valuable reagent in the preparation of various organic compounds. The compound’s unique structure, featuring a boron atom within a bicyclic framework, contributes to its reactivity and versatility in chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane typically involves the reaction of 2,4,6-trimethylphenylboronic acid with bicyclo[3.3.1]nonane. The reaction is carried out under anhydrous conditions, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity.
化学反应分析
Types of Reactions
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Hydroboration: It catalyzes the addition of boron to alkenes and alkynes, forming organoboron compounds.
Substitution: The boron atom can be replaced by other functional groups through reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Hydroboration: Pinacolborane, THF, and elevated temperatures (around 65°C) are commonly used.
Oxidation: Hydrogen peroxide or sodium hydroxide in aqueous media.
Substitution: Halogens or nucleophiles in the presence of suitable solvents and catalysts.
Major Products
Hydroboration: Alkenylboronic acid pinacol esters.
Oxidation: Alcohols.
Substitution: Various substituted organoboron compounds.
科学研究应用
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane is extensively used in scientific research due to its versatility:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: The compound is used in the development of new materials with unique properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal research.
作用机制
The mechanism by which 9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane exerts its effects involves the formation of a boron-carbon bond with the substrate. This bond formation facilitates various chemical transformations, such as hydroboration, by stabilizing reaction intermediates and lowering activation energy . The boron atom acts as a Lewis acid, accepting electron pairs from the substrate and promoting the desired reaction pathway .
相似化合物的比较
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent with similar reactivity.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A heteroanalogue with different electronic properties.
Bicyclo[3.3.1]nonane-2,6-dione: A structurally related compound with distinct reactivity.
Uniqueness
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of the 2,4,6-trimethylphenyl group, which enhances its stability and reactivity compared to other boron-containing compounds. This structural feature allows for more efficient catalysis and broader applicability in organic synthesis .
属性
CAS 编号 |
65481-78-9 |
|---|---|
分子式 |
C17H25B |
分子量 |
240.2 g/mol |
IUPAC 名称 |
9-(2,4,6-trimethylphenyl)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C17H25B/c1-12-10-13(2)17(14(3)11-12)18-15-6-4-7-16(18)9-5-8-15/h10-11,15-16H,4-9H2,1-3H3 |
InChI 键 |
NLSIIIQSUSEOBV-UHFFFAOYSA-N |
规范 SMILES |
B1(C2CCCC1CCC2)C3=C(C=C(C=C3C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


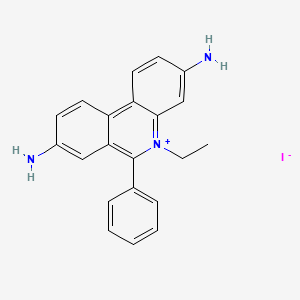
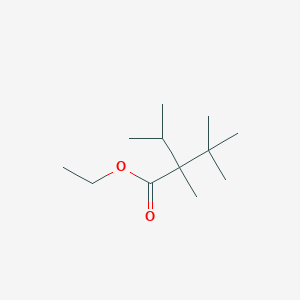
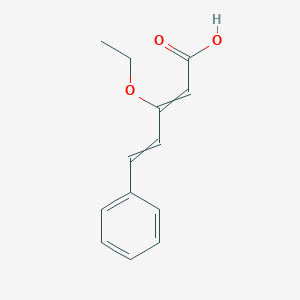
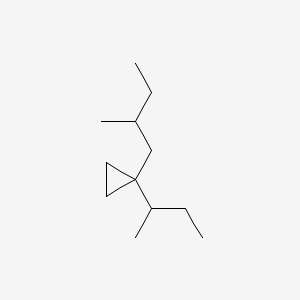
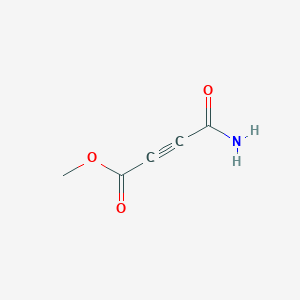
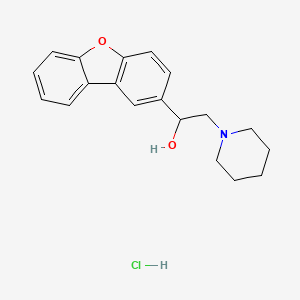
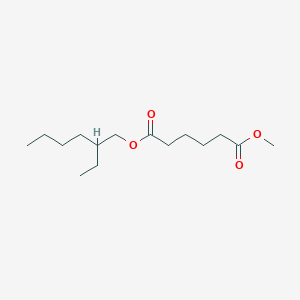
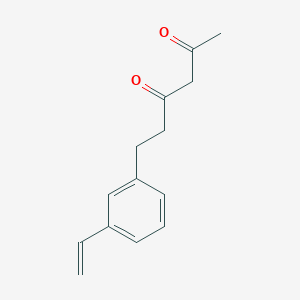
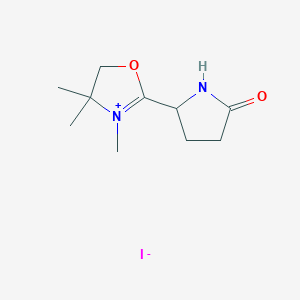
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
